molecular formula C23H22N2O3S B12147516 ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12147516
M. Wt: 406.5 g/mol
InChI Key: BRSWCEBOBHLGRO-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

The synthesis of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation . This green chemistry approach is advantageous due to its high atom economy, simple workup, and environmentally friendly nature.

Chemical Reactions Analysis

Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, its structural similarity to purine allows it to interact with biological targets effectively, potentially disrupting cellular processes in pathogens and cancer cells .

Comparison with Similar Compounds

Ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its biological activities.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-methyl-5-(4-methylphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O3S/c1-4-28-22(27)18-19(16-8-6-5-7-9-16)24-23-25(21(26)15(3)29-23)20(18)17-12-10-14(2)11-13-17/h5-13,15,20H,4H2,1-3H3

InChI Key

BRSWCEBOBHLGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(S2)C)C4=CC=CC=C4

Origin of Product

United States

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